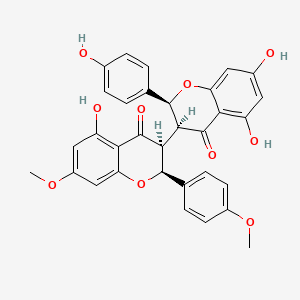
香茶菜素D
描述
Chamaejasmenin D is a biflavonoid compound isolated from the roots of Stellera chamaejasme, a plant known for its medicinal properties. This compound, along with other biflavonoids such as chamaejasmenin A, chamaejasmenin B, and isochamaejasmenin B, has demonstrated significant biological activities, including antimitotic and antifungal properties .
科学研究应用
Chamaejasmenin D has a wide range of scientific research applications due to its potent biological activities:
Chemistry: It serves as a valuable compound for studying biflavonoid structures and their chemical properties.
Biology: Chamaejasmenin D is used in research focused on cell cycle regulation and apoptosis due to its antimitotic properties.
Industry: Although not yet widely adopted in industrial applications, chamaejasmenin D’s unique properties may lead to its use in developing new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Chamaejasmenin D, a biflavanone isolated from the roots of Stellera chamaejasme , primarily targets the enzyme cystathionine β-synthase (CBS) . CBS is a key enzyme in the trans-sulfuration pathway, directly implicated in the metabolism of homocysteine and the generation of hydrogen sulfide . This enzyme is dysregulated in different pathologies, such as Down syndrome and cancers .
Mode of Action
Chamaejasmenin D demonstrates potent antimitotic and antifungal activity . It interacts with its target, CBS, and inhibits its function . This interaction disrupts the normal functioning of the CBS enzyme, leading to the inhibition of the trans-sulfuration pathway .
Biochemical Pathways
The inhibition of CBS by Chamaejasmenin D affects the trans-sulfuration pathway . This pathway is responsible for the metabolism of homocysteine and the generation of hydrogen sulfide . Disruption of this pathway can lead to various downstream effects, including the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
It is known that the compound is isolated from the roots of stellera chamaejasme
Result of Action
Chamaejasmenin D has been shown to have potent antimitotic and antifungal activity . It inhibits the function of CBS, leading to the disruption of the trans-sulfuration pathway . This results in the inhibition of cell proliferation and induction of apoptosis . These molecular and cellular effects contribute to the compound’s potential as an anticancer agent .
Action Environment
The action of Chamaejasmenin D can be influenced by various environmental factors. For instance, the compound is isolated from the roots of Stellera chamaejasme, a plant widely distributed in the north and southwest of China . The plant’s growth conditions, such as soil quality, climate, and other environmental factors, could potentially influence the potency and efficacy of Chamaejasmenin D.
生化分析
Biochemical Properties
Chamaejasmenin D plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit the growth of Pyricularia oryzae, a fungal pathogen, by interfering with the fungal cell cycle . The compound interacts with enzymes involved in cell division, leading to the disruption of mitotic processes. Additionally, Chamaejasmenin D has shown potential in inhibiting the activity of certain proteins that are essential for fungal growth and proliferation .
Cellular Effects
Chamaejasmenin D affects various types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest at the G0/G1 phase, leading to the inhibition of cell proliferation . The compound also promotes apoptosis, or programmed cell death, by activating pathways that lead to DNA damage and the expression of apoptotic markers . Furthermore, Chamaejasmenin D influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Chamaejasmenin D involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes involved in cell division, thereby inhibiting their activity and preventing the progression of the cell cycle . Additionally, Chamaejasmenin D activates pathways that lead to the expression of genes associated with apoptosis and DNA damage response . These molecular interactions contribute to its antimitotic and antifungal properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chamaejasmenin D have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that Chamaejasmenin D can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of Chamaejasmenin D vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and reduce fungal infections without causing significant toxicity . At higher doses, Chamaejasmenin D may exhibit toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Chamaejasmenin D is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been found to affect metabolic flux, leading to changes in the levels of key metabolites . Additionally, Chamaejasmenin D interacts with enzymes involved in the biosynthesis and degradation of cellular components, further influencing metabolic processes . These interactions contribute to its overall impact on cellular function and viability .
Transport and Distribution
Within cells and tissues, Chamaejasmenin D is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which can affect its bioavailability and efficacy . Studies have shown that Chamaejasmenin D can accumulate in certain cellular compartments, enhancing its activity against target cells and pathogens .
Subcellular Localization
Chamaejasmenin D exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins involved in cell division and apoptosis . By targeting specific subcellular sites, Chamaejasmenin D can exert its effects more efficiently, contributing to its overall biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Chamaejasmenin D is typically isolated from the roots of Stellera chamaejasme through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction with ethanol. The ethanol extract is then subjected to bioactivity-directed fractionation using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify chamaejasmenin D .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for chamaejasmenin D. The compound is primarily obtained through natural extraction from Stellera chamaejasme roots. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
化学反应分析
Types of Reactions: Chamaejasmenin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize chamaejasmenin D.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chamaejasmenin D can lead to the formation of quinones, while reduction can yield various reduced flavonoid derivatives.
相似化合物的比较
Chamaejasmenin D is part of a group of biflavonoids isolated from Stellera chamaejasme, including:
- Chamaejasmenin A
- Chamaejasmenin B
- Isochamaejasmenin B
- Neochamaejasmin A
- Sikokianin A
- Chamaejasmenin C
Compared to these similar compounds, chamaejasmenin D stands out due to its potent antimitotic and antifungal activities. While other biflavonoids in this group also exhibit biological activities, chamaejasmenin D’s unique structural features and higher potency make it a valuable compound for further research and potential therapeutic applications .
属性
IUPAC Name |
(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-9-5-16(6-10-19)32-28(30(38)26-22(36)13-20(40-2)14-24(26)42-32)27-29(37)25-21(35)11-18(34)12-23(25)41-31(27)15-3-7-17(33)8-4-15/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJOJFVZXWMSM-QWWQXMGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)OC)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Chamaejasmenin D?
A1: Research indicates that Chamaejasmenin D exhibits both antimitotic and antifungal activities []. This means it can interfere with cell division and inhibit the growth of fungi.
Q2: How potent is Chamaejasmenin D compared to other similar compounds from the same plant?
A2: Chamaejasmenin D shows a minimum inhibitory concentration (MIC) of 6.25 microg/ml against fungal growth. This potency is comparable to Chamaejasmenin A (MIC 6.25 microg/ml) and more potent than Chamaejasmenin C (MIC 3.12 microg/ml), both isolated from the same plant []. This suggests that structural differences among these biflavanones might influence their antifungal activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[(2-Methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B1243659.png)
![(1R,2S,1'R,2'S)-2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]](/img/structure/B1243662.png)
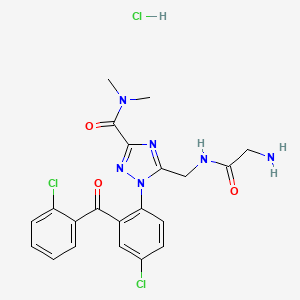
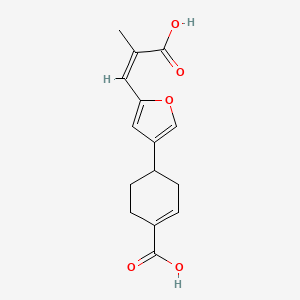

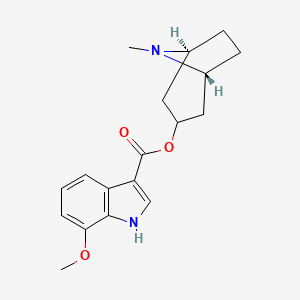
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1243667.png)


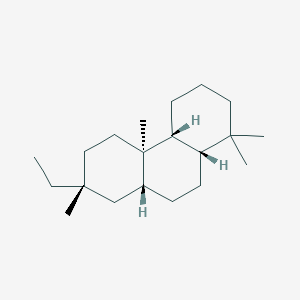
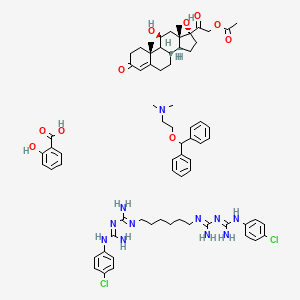
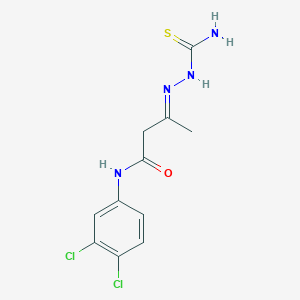
![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)
![5-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1243681.png)
